molecular formula C8H9NO2S B1626326 6-(Methylthio)benzo[d][1,3]dioxol-5-amine CAS No. 68560-13-4

6-(Methylthio)benzo[d][1,3]dioxol-5-amine

Cat. No.: B1626326
CAS No.: 68560-13-4
M. Wt: 183.23 g/mol
InChI Key: KZYYOGXFDFRKAQ-UHFFFAOYSA-N
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Description

6-(Methylthio)benzo[d][1,3]dioxol-5-amine is an organic compound that features a benzo[d][1,3]dioxole ring substituted with a methylthio group at the 6-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-bromo-1,3-benzodioxole with methylthiolate to introduce the methylthio group, followed by the substitution of the bromine atom with an amine group using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)benzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various alkyl halides, acyl chlorides, or other electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

6-(Methylthio)benzo[d][1,3]dioxol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Methylthio)benzo[d][1,3]dioxol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    6-(Methylthio)benzo[d][1,3]dioxol-4-amine: Similar structure but with the amine group at the 4-position.

    6-(Methylthio)benzo[d][1,3]dioxol-5-nitro: Similar structure but with a nitro group instead of an amine group.

Uniqueness

6-(Methylthio)benzo[d][1,3]dioxol-5-amine is unique due to the specific positioning of the methylthio and amine groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

6-methylsulfanyl-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-12-8-3-7-6(2-5(8)9)10-4-11-7/h2-3H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYYOGXFDFRKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1N)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507127
Record name 6-(Methylsulfanyl)-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68560-13-4
Record name 6-(Methylsulfanyl)-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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